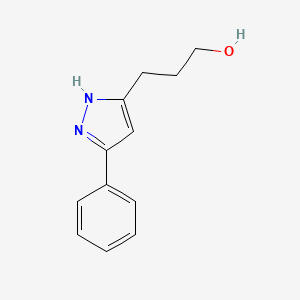

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Übersicht

Beschreibung

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is a heterocyclic building block commonly used in research and development within the fields of chemistry and pharmaceuticals . The compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-phenyl-1H-pyrazole with propanal in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion . The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with various enzymes and receptors, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . Additionally, the compound’s antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)propan-1-ol: Similar structure but with a methyl group instead of a hydrogen atom on the pyrazole ring.

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring instead of a propanol group.

Uniqueness

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific combination of a pyrazole ring and a propanol group, which imparts distinct chemical and biological properties . This combination allows for versatile chemical modifications and potential therapeutic applications .

Biologische Aktivität

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is pivotal for its biological interactions. The general structure can be represented as follows:

where the specific values for , , and depend on the substituents on the pyrazole ring.

Synthesis Methods

Various synthetic approaches have been employed to produce this compound, typically involving reactions of phenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. For example, Girish et al. utilized a nano-ZnO catalyst to enhance yields during synthesis .

1. Antioxidant Activity

Research indicates that pyrazole derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. A study demonstrated that this compound exhibited a notable capacity to reduce oxidative stress markers in vitro .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A case study highlighted that modifications in the pyrazole structure could enhance its potency against breast cancer cells (MCF-7), with IC50 values reaching as low as 0.08 µM .

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies demonstrated that this compound significantly reduced paw edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is largely mediated through its interaction with various molecular targets:

Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.

Receptor Modulation : It interacts with specific receptors that regulate cell proliferation and apoptosis.

Case Studies

Eigenschaften

IUPAC Name |

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGTEWKRZLAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.